molecular formula C9H16ClN B3015024 6-Azaspiro[4.5]dec-8-ene;hydrochloride CAS No. 2361635-05-2

6-Azaspiro[4.5]dec-8-ene;hydrochloride

Cat. No.: B3015024
CAS No.: 2361635-05-2
M. Wt: 173.68
InChI Key: PGNLJVDBVQABAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azaspiro[4.5]dec-8-ene;hydrochloride (CAS 2361635-05-2) is a spirocyclic organic compound with the molecular formula C9H16ClN and a molecular weight of 173.68 g/mol . It features a unique spiro architecture that integrates two distinct ring systems, making it a valuable intermediate in synthetic and medicinal chemistry research. The spirocyclic scaffold it represents is a privileged structure in drug discovery, frequently explored for its potential to interact with diverse biological targets due to its three-dimensional rigidity . This compound is supplied as a hydrochloride salt to enhance its stability and solubility for research applications. As a chemical building block, it can be utilized in the synthesis of more complex molecules for pharmaceutical development. Researchers investigate such azaspiro[4.5]decane derivatives for their potential biological activities, as this core structure is found in compounds studied for various therapeutic areas . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[4.5]dec-8-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h3-4,10H,1-2,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNLJVDBVQABAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC=CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Azaspiro 4.5 Dec 8 Ene Hydrochloride and Analogous Azaspiro 4.5 Decane Systems

Strategies for Spirocyclic Amine Core Construction

Cyclization Reactions for Spiro[4.5]decane Formation

Cyclization reactions are a cornerstone for the synthesis of spiro[4.5]decane systems. These reactions create one of the rings by forming a new carbon-carbon or carbon-heteroatom bond on a pre-existing carbocyclic or heterocyclic structure.

One notable method is the Nazarov cyclization , which involves the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone. This approach has been successfully applied to synthesize spiro[4.5]decanes by using α-(trimethylsilylmethyl)divinyl ketones as substrates. oup.com Another powerful technique is the Prins cyclization , a versatile tool for forming carbon-carbon and carbon-heteroatom bonds with high diastereoselectivity, which has been utilized in the synthesis of intricate spirocyclic frameworks. researchgate.net Additionally, a novel self-cyclization of linearly conjugated 2,4-pentadienals, activated by an allylic trimethylsilyl (B98337) group, has been established to produce the spiro[4.5]decane ring system. oup.com

Cyclization MethodKey Reactant TypeCatalyst/ConditionsOutcome
Nazarov Cyclizationα-(trimethylsilylmethyl)divinyl ketonesAcid-catalyzedSpiro[4.5]decanes
Prins Cyclization(Aza)-Prins substratesVariousComplex spirocyclic architectures
Dienal CyclizationLinearly conjugated 2,4-pentadienal (B1594819) with allylic silyl (B83357) groupLewis Acid (e.g., FeCl3)Spiro[4.5]decane ring system

Alkylation Approaches to Azaspiro[4.5]decane Derivatives

Alkylation strategies provide a direct route to azaspiro[4.5]decane derivatives by forming the spirocyclic core through the creation of new carbon-carbon bonds adjacent to the nitrogen atom. One such approach involves the double alkylation of a C-H acidic compound with a suitable dihaloalkane. For instance, a spirocyclic imidazoline-5-one, a component of the drug irbesartan, was synthesized by the double alkylation of an intermediate with 1,4-dibromobutane. nih.gov Another strategy involves the alkylation of homoallylamines with bromomethylmethacrylate, leading to precursors that can undergo further cyclization to form the azaspiro[4.5]decane structure. researchgate.net

Metal-Catalyzed Cascade Cyclization in Azaspiro Systems

Gold (Au) and Palladium (Pd) relay catalysis has been employed in the diastereoselective tandem cyclization of enynamides with vinyl benzoxazinanones to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net Gold catalysts are also effective in domino cyclization reactions that build diverse fused azaspiro tetracyclic scaffolds. rsc.org Nickel (Ni) catalysis has been utilized for the arylation of an alkyne followed by an acyl migration to form tetrasubstituted alkenes, demonstrating the versatility of metal catalysts in complex transformations that can lead to spirocyclic systems. researchgate.net Furthermore, a visible-light-promoted, silver (Ag)-mediated cascade reaction of N-benzylacrylamides proceeds through free radical addition, cyclization, and dearomatization to construct key azaspirocyclic derivatives. acs.org

Metal CatalystReaction TypeSubstratesProduct Type
Au/PdRelay Catalytic Tandem CyclizationEnynamides and Vinyl BenzoxazinanonesDearomatic 2-Oxa-7-Azaspiro[4.5]decane Derivatives researchgate.net
AuDomino CyclizationNot specifiedFused Azaspiro Tetracyclic Scaffolds rsc.org
NiCascade Arylation/Acyl MigrationAlkyne-containing substratesHighly substituted cyclic systems researchgate.net
AgPhotoinduced CascadeN-benzylacrylamides and alkyl chlorooxoacetatesAzaspirocyclic derivatives acs.org

Enantioselective Synthesis of Chiral Azaspirocyclic Scaffolds

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of enantioselective synthetic methods for chiral azaspirocyclic scaffolds is of paramount importance. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild and environmentally friendly conditions.

Biocatalytic Approaches (e.g., Engineered Cytochrome P450, Microbial Reduction)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity. nih.gov

Engineered Cytochrome P450 (P450) enzymes are exceptionally versatile biocatalysts capable of functionalizing unactivated C-H bonds, among other transformations. nih.govresearchgate.net Through protein engineering techniques like directed evolution, the substrate scope, stability, and selectivity of P450s can be significantly enhanced. mdpi.compreprints.org These engineered enzymes can be applied to introduce chirality into precursors of azaspirocycles or to directly perform asymmetric cyclization reactions. For example, engineered P450s have been developed for enantioselective intermolecular amination of benzylic C-H bonds and anti-Markovnikov oxidation of styrenes, showcasing their potential for creating chiral building blocks. mdpi.compreprints.org

More directly related to spirocycle synthesis, a stereodivergent carbene transferase platform based on engineered protoglobins has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles. This method yields structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes with excellent diastereoselectivity and enantioselectivity (up to >99.5:0.5 er). chemrxiv.orgchemrxiv.org These biocatalytic reactions can be performed on a gram scale in aqueous media, demonstrating their practical utility. chemrxiv.org

Microbial reduction is another well-established biocatalytic technique for the synthesis of chiral molecules. nih.govresearchgate.net Whole-cell biocatalysts, such as yeasts and bacteria, contain a variety of oxidoreductases that can reduce prochiral ketones or other carbonyl groups to chiral alcohols with high enantiomeric excess. nih.gov This approach can be applied to intermediates in the synthesis of azaspiro[4.5]decane systems to establish key stereocenters. For instance, the microbial reduction of a side-chain carbonyl group has been demonstrated for complex molecules like daunorubicin. nih.gov

Biocatalytic MethodEnzyme/Organism TypeTransformationKey Advantages
Engineered Cytochrome P450Heme-containing monooxygenasesRegio- and stereoselective C-H functionalization, amination, oxidationHigh selectivity, functionalization of unactivated bonds nih.govmdpi.com
Engineered ProtoglobinsHeme-based carbene transferasesAsymmetric cyclopropanationExcellent diastereo- and enantioselectivity, scalable, aqueous conditions chemrxiv.orgchemrxiv.org
Microbial ReductionWhole cells (bacteria, fungi, yeasts)Enantioselective reduction of carbonylsHigh enantiomeric excess, mild conditions, use of whole-cell systems nih.govnih.gov

Diastereoselective and Enantioselective Methodologies

Achieving high levels of diastereoselectivity and enantioselectivity is paramount in the synthesis of pharmacologically relevant molecules. For azaspiro[4.5]decane systems, several innovative strategies have been reported.

One notable approach involves an N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides. This method efficiently constructs highly functionalized azaspiro[4.5]decanes in good yields and with excellent enantioselectivities (up to 99% ee). The reaction proceeds under mild conditions and demonstrates broad substrate compatibility, making it a valuable tool for the synthesis of diverse azaspiro compounds.

Another strategy for achieving enantiopure 1-azaspiro[4.5]dec-6-en-8-ones utilizes an alkylidene carbene 1,5-C-H insertion reaction as the key step. researchgate.net This methodology allows for the synthesis of protected 1-azaspiro[4.5]dec-6-en-8-one derivatives from readily available L-proline derivatives, ensuring the stereochemical integrity of the final product. researchgate.net

While specific diastereoselective and enantioselective methods for the direct synthesis of 6-Azaspiro[4.5]dec-8-ene hydrochloride are not extensively detailed in the public literature, the principles from these analogous systems provide a strong foundation for developing such routes. The choice of chiral catalysts, starting materials, and reaction conditions are critical parameters that can be optimized to achieve the desired stereochemical outcome.

Functionalization and Derivatization of the Azaspiro[4.5]dec-8-ene Nucleus

Once the core 6-azaspiro[4.5]dec-8-ene nucleus is synthesized, its further functionalization and derivatization are essential for exploring structure-activity relationships and developing new chemical entities.

Introduction of Aromatic and Aliphatic Substituents

The introduction of various substituents onto the azaspiro[4.5]decane framework can significantly impact its biological activity. A powerful method for achieving this is through a three-component condensation reaction. For instance, the condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in the presence of concentrated sulfuric acid yields 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net This reaction allows for the incorporation of a wide range of substituents at the 1-position, as determined by the choice of nitrile. researchgate.net

The following table showcases the variety of substituents that can be introduced using this methodology:

Nitrile (R-CN)Resulting Substituent (R) at C1
MeS-CNMethylthio (MeS)
Ph-CNPhenyl (Ph)
3,4-(MeO)₂C₆H₃-CN3,4-Dimethoxyphenyl
Pyridin-2-yl-CN2-Pyridyl
PhCH₂-CNBenzyl
Me-CNMethyl

This method highlights a versatile approach to introduce both aromatic and aliphatic groups onto the azaspiro[4.5]decane core, providing a library of compounds for further investigation.

Modifications of the Nitrogen Heteroatom

The nitrogen atom within the 6-azaspiro[4.5]dec-8-ene ring system is a key site for modification, allowing for the modulation of the compound's physicochemical properties and biological target interactions. A common modification is N-alkylation.

For example, in the synthesis of analogs of the anxiolytic agent buspirone, the nitrogen atom of an 8-azaspiro[4.5]decane-7,9-dione precursor is alkylated. Specifically, the synthesis of 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione involves the N-alkylation of the spirocyclic imide with a butyl halide derivative bearing the tetrahydroisoquinoline moiety. This demonstrates a straightforward and effective method for introducing complex aliphatic chains onto the nitrogen heteroatom.

Further modifications can include N-arylation, acylation, and sulfonylation, each providing a means to fine-tune the electronic and steric properties of the molecule. The choice of reagent and reaction conditions for these transformations depends on the specific substrate and the desired final product.

Advanced Spectroscopic and Structural Characterization of Azaspiro 4.5 Dec 8 Ene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published Nuclear Magnetic Resonance (NMR) spectroscopy data for 6-Azaspiro[4.5]dec-8-ene;hydrochloride was found. This includes the absence of proton (¹H NMR) and carbon-13 (¹³C NMR) spectral data, which would be essential for the definitive assignment of the chemical structure. Typically, an analysis would involve the determination of chemical shifts (δ), coupling constants (J), and signal multiplicities to elucidate the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available Mass Spectrometry (MS) data for this compound in the public domain. Such data would be utilized to confirm the molecular weight of the compound and to study its fragmentation patterns. This analysis is crucial for verifying the elemental composition and for gaining insights into the structural components of the molecule under mass spectrometric conditions.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

No X-ray crystallography studies for this compound have been reported. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. Without such a study, the exact solid-state conformation and crystal packing of this compound remain unknown.

Structure Activity Relationship Sar Studies of Azaspiro 4.5 Dec 8 Ene Derivatives

Design Principles for Modulating Biological Activity based on Spirocyclic Modifications

The design of biologically active molecules based on the 6-azaspiro[4.5]dec-8-ene scaffold and its analogues is rooted in the unique structural properties of spirocyclic systems. A core principle is the exploitation of the scaffold's inherent three-dimensionality and rigidity. Unlike more flexible, linear molecules, the spirocyclic core constrains the geometry of pendant functional groups, which can lead to more precise and effective interactions with biological targets such as receptors and enzymes. nih.gov This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target, potentially increasing affinity and selectivity.

Spirocyclic structures, such as the azaspiro[4.5]decane skeleton, are considered "privileged fragments" in medicinal chemistry because they are frequently found in bioactive compounds. mdpi.com They often exhibit good lipophilicity and permeability, which can be crucial for crossing biological membranes like the blood-brain barrier. nih.gov Modifications to the spirocyclic core are a primary strategy for modulating biological activity. Systematic structural changes allow researchers to probe the specific interactions between the molecule and its target, leading to the optimization of desired properties.

Key modification strategies include:

Substitution on the Rings: Adding substituents to the carbocyclic or heterocyclic rings of the spiro-scaffold is a common method to fine-tune activity. For example, in a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, the addition of a 2-ethyl group or a 3-methylene group led to compounds with a preferential affinity for M1 over M2 receptors and a better separation between desired activity and side effects. nih.gov

Modification of the Nitrogen Substituent: The substituent attached to the nitrogen atom of the azaspirocycle is critical for activity. In many azaspiro[4.5]decane derivatives, this position is linked to a side chain that interacts with a specific region of the biological target. Studies on analogues of buspirone, an anxiolytic agent, demonstrated that the terminal cycloimide moiety, connected via a butyl chain to the spiro-nitrogen, is directly involved in forming the bioactive complex with 5-HT1A receptors. nih.gov

The following table presents data on 2,8-diazaspiro[4.5]decan-1-one derivatives and their inhibitory activity against chitin (B13524) synthase (CHS), illustrating how modifications to the substituent on the piperidine (B6355638) nitrogen (R group) impact biological potency.

CompoundR GroupIC₅₀ (mM) against CHS
4e 2,4-dichlorobenzyl0.13
4j 4-nitrobenzyl0.12
4o 2-fluorobenzyl0.22
4q 4-methoxybenzyl0.29
4r 2-methylbenzyl0.17
Polyoxin B (Control) -0.08
Data sourced from a study on potential chitin synthase inhibitors. nih.gov

Conformational Analysis and its Impact on Receptor Binding and Enzyme Inhibition

The conformation of a molecule—the spatial arrangement of its atoms that can be changed by rotation about single bonds—plays a crucial role in its interaction with biological targets. Spirocyclic systems like 6-azaspiro[4.5]dec-8-ene are conformationally restricted compared to their acyclic counterparts. This pre-organization of the molecule into a limited set of low-energy conformations can be advantageous for binding, as less conformational change is required for the molecule to adopt the bioactive conformation recognized by the receptor or enzyme. nih.gov

The rigidity of the spiro-scaffold ensures that the molecule maintains a more defined shape, which can lead to highly specific and high-affinity interactions. nih.gov For example, studies on a series of 1-azaspiro[4.5]decan-10-yl amides revealed that the conformationally restricted tertiary amides showed potent and selective µ-opioid receptor binding, whereas less restricted secondary amides had weak activity. nih.gov An X-ray crystal structure of one of the active compounds confirmed that the spirocyclic amine did not distort the chair conformation of the cyclohexane (B81311) ring. nih.gov This suggests that the specific chair conformation is crucial for optimal interaction with the µ-opioid receptor, while the delta- and kappa-receptors have different spatial requirements. nih.gov

This conformational constraint is also a key factor in enzyme inhibition. For an inhibitor to be effective, it must fit precisely into the enzyme's active site. The well-defined three-dimensional structure of an azaspiro[4.5]decane derivative can facilitate a snug fit, blocking the substrate from accessing the active site. The design of 2,8-diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors relied on creating a rigid scaffold that could effectively occupy the enzyme's binding site. nih.gov The high potency of certain derivatives in this class demonstrates the success of using a conformationally restricted spiro-scaffold to achieve effective enzyme inhibition. nih.gov

Computational and Theoretical Chemistry Studies on Azaspiro 4.5 Dec 8 Ene Compounds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of azaspiro compounds, DFT calculations are employed to understand their stereochemical course, electronic properties, and reactivity.

Research on dibenzo 1-azaspiro[4.5]decanes has utilized DFT calculations to rationalize the stereochemical outcomes of their synthesis. nih.gov These calculations can accurately predict the diastereoselectivity of reactions, such as the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines, which is a key step in forming the azaspiro framework. nih.gov By modeling the transition states, researchers can determine which stereoisomer is energetically favored, aligning theoretical predictions with experimental findings. nih.gov Furthermore, Non-Covalent Interaction (NCI) topological calculations, a component of DFT studies, help in identifying crucial noncovalent interactions that stabilize certain conformations and influence the reaction pathways. nih.gov

Key parameters obtained from DFT calculations that help in understanding the reactivity of azaspiro[4.5]decane derivatives include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to provide a quantitative measure of the molecule's reactivity.

DFT-Derived ParameterSignificance in Reactivity Analysis
HOMO Energy Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy Indicates the ability to accept electrons (electrophilicity).
Energy Gap (HOMO-LUMO) Correlates with chemical stability; a larger gap implies higher stability.
Molecular Electrostatic Potential (MEP) Maps electron density to predict sites for electrophilic and nucleophilic attack.
Global Hardness/Softness Measures resistance to change in electron distribution.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an azaspiro[4.5]decane derivative, and a biological target, typically a protein or nucleic acid.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor binding. For instance, in the development of novel 4-azapregnene derivatives, which share structural similarities with azaspiro compounds, molecular docking was used to evaluate their affinity for various protein targets known to be involved in cancer, such as 5α-reductase and the androgen receptor. mdpi.com The results of these in silico studies help in prioritizing compounds for synthesis and biological testing. mdpi.com

Molecular Dynamics (MD) Simulations provide detailed information about the time-dependent behavior of a molecular system. After a ligand is docked into a receptor's binding site, MD simulations can be run to assess the stability of the complex over time. This technique was used to study novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ opioid receptor (DOR) agonists. nih.gov The simulations confirmed that the identified compounds bind to the orthosteric site of the receptor, providing a dynamic view of the key interactions that stabilize the ligand-receptor complex. nih.gov

Computational TechniqueApplication for Azaspiro[4.5]decane DerivativesKey Insights
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., receptors, enzymes).Identification of key amino acid residues involved in binding, prediction of binding energy, virtual screening of compound libraries. mdpi.com
Molecular Dynamics (MD) Assessing the stability of the ligand-receptor complex and observing conformational changes over time.Elucidation of the dynamic nature of the interaction, calculation of binding free energies, understanding the role of solvent molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.netfrontiersin.org

The development of a QSAR model involves several steps:

Data Set Compilation: A diverse set of compounds with known biological activities (e.g., binding affinity pKi or inhibitory concentration IC50) is collected. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). researchgate.netnih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., Random Forest), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation sets. frontiersin.org

QSAR studies have been successfully applied to azaspiro and related spiro-alkaloid compounds. For example, a 2D-QSAR model was developed for a large and structurally diverse set of 159 compounds to predict their binding affinity for the Sigma-2 Receptor (S2R), a target for potential therapeutic drugs. nih.gov Similarly, QSAR studies on anti-neoplastic spiro-alkaloids have helped identify key molecular descriptors that correlate with their anti-tumor properties. nih.gov These models serve as powerful tools for the virtual screening of large chemical databases to identify new potential drug candidates with the desired azaspiro scaffold. nih.gov

Thermodynamic Modeling of Chemical Processes Involving Azaspiro[4.5]decane Derivatives

Thermodynamic modeling is used to predict the physical and chemical properties of compounds and the feasibility and outcome of chemical reactions. For azaspiro[4.5]decane derivatives, this involves the calculation of properties such as enthalpy of formation, Gibbs free energy of formation, heat capacity, and partition coefficients. chemeo.com

Computational methods, often based on statistical mechanics and quantum chemistry, can estimate these properties. For example, group contribution methods or more sophisticated ab initio calculations can predict the enthalpy of formation, which indicates the stability of a compound relative to its constituent elements. The octanol (B41247)/water partition coefficient (logP) is another critical parameter, often modeled in QSPR (Quantitative Structure-Property Relationship) studies, which predicts the lipophilicity of a compound—a key factor in its pharmacokinetic profile. researchgate.net

Thermodynamic PropertyDefinitionImportance for Azaspiro[4.5]decane Derivatives
ΔfH°gas Enthalpy of formation at standard conditions (gas phase).Indicates the intrinsic stability of the molecule. chemeo.com
ΔfG° Standard Gibbs free energy of formation.Determines the spontaneity of formation from elements. chemeo.com
logPoct/wat Octanol/Water partition coefficient.Measures lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. chemeo.com
Cp,gas Ideal gas heat capacity.Important for heat transfer calculations in chemical processes. chemeo.com
Tboil Normal Boiling Point Temperature.A fundamental physical property for purification and handling. chemeo.com

Material Science Applications of Azaspiro 4.5 Decane Derivatives

Development of Hybrid Photopolymer Materials

Hybrid photopolymer materials, which combine the characteristics of both organic and inorganic components, are at the forefront of materials innovation, offering enhanced optical, mechanical, and thermal properties. A notable advancement in this area involves the use of acryloyl-functionalized dithia-azaspiro[4.5]decane derivatives in the synthesis of transparent hybrid photopolymers.

The synthesis of these hybrid photopolymer films is achieved through photopolymerization, a process initiated by UV light. The ratio of the azaspiro[4.5]decane derivative to the thiol-siloxane component can be varied to fine-tune the material's properties. Research has shown that altering this ratio significantly impacts the thermomechanical and optical characteristics of the final films. nih.gov

Detailed analysis of these hybrid photopolymer films has yielded significant findings regarding their physical properties. The films are transparent and possess a high refractive index, making them suitable for various optical applications. Their thermomechanical properties have been systematically investigated, revealing a range of glass transition temperatures and storage moduli depending on the composition. nih.gov

Table 1: Thermomechanical and Optical Properties of Hybrid Photopolymer Films

Component Ratio (Acrylate : Thiol-Siloxane) Storage Modulus (GPa) Glass Transition Temperature (°C) Refractive Index
16 : 1 2.3 111 1.59
8 : 1 2.1 105 1.58
4 : 1 1.8 98 1.57
2 : 1 1.5 89 1.57
1 : 1 1.2 81 1.56
1 : 2 0.9 73 1.56

This table is based on data presented in the study on hybrid photopolymer materials based on (8-Acryloyl-1,4-dithia-8-azaspiro[4.5]decan-2-yl)methyl acrylate (B77674) and a thiol-siloxane component. nih.gov

Synthesis of Advanced Polymer Composites and Functional Materials

The rigid structure of the azaspiro[4.5]decane core makes it an attractive building block for the synthesis of advanced polymer composites and functional materials. By incorporating this moiety into a polymer backbone or as a pendant group, it is possible to enhance properties such as thermal stability, mechanical strength, and specific functionalities. While the direct application of "6-Azaspiro[4.5]dec-8-ene;hydrochloride" in this context is not extensively documented in publicly available research, the broader class of azaspiro compounds serves as a platform for creating materials with unique characteristics.

The synthesis of such composites often involves the polymerization of monomers containing the azaspiro[4.5]decane unit. These monomers can be designed with reactive functional groups that allow them to be incorporated into various polymer matrices. The spirocyclic nature of the azaspiro[4.5]decane can disrupt polymer chain packing, leading to materials with altered morphology and, consequently, different physical properties compared to their linear analogues.

For instance, the introduction of azaspirocyclic structures can be a strategy to create polymers with high glass transition temperatures and improved thermal resistance. The constrained rotation around the spiro center can lead to a more rigid polymer chain, which is a desirable attribute for high-performance materials used in demanding applications.

Future Directions and Research Perspectives for 6 Azaspiro 4.5 Dec 8 Ene Hydrochloride

Advancements in Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical chemistry, as the stereochemistry of a molecule is often critical to its biological activity. acs.org While specific asymmetric synthetic routes for 6-Azaspiro[4.5]dec-8-ene hydrochloride are not yet extensively documented, the broader field of chiral amine and spirocycle synthesis offers a clear roadmap for future research.

Recent breakthroughs in asymmetric catalysis, particularly in the hydrogenation of imines and enamines, provide a fertile ground for developing stereoselective syntheses of 6-azaspiro[4.5]dec-8-ene derivatives. acs.org The development of novel chiral phosphorus ligands and metal-free organocatalysts has been a significant driver of progress in this area. beilstein-journals.org For instance, chiral squaramide derivatives have proven to be highly effective organocatalysts in asymmetric aza-Michael addition reactions, leading to the synthesis of complex spiro[pyrrolidine-3,3'-oxindoles] with excellent diastereoselectivity and enantioselectivity. nih.gov

Future research will likely focus on adapting these existing methodologies to the 6-azaspiro[4.5]dec-8-ene core. This could involve the use of transition metal catalysts with tailored chiral ligands or the development of specific organocatalytic cascade reactions. rsc.org The goal will be to establish a scalable and efficient process to access individual enantiomers of 6-Azaspiro[4.5]dec-8-ene hydrochloride, which is essential for detailed pharmacological evaluation.

Identification of Novel Biological Targets and Therapeutic Applications

The rigid, three-dimensional structure of spirocyclic scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties compared to their more flexible, "flat" counterparts. bldpharm.com While the specific biological targets of 6-Azaspiro[4.5]dec-8-ene hydrochloride are yet to be fully elucidated, research on analogous structures provides intriguing possibilities for its therapeutic applications.

For example, a series of chiral 6-azaspiro[2.5]octanes have been identified as highly potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor, a target of interest for neurological and psychiatric disorders. nih.govresearchgate.net This suggests that the 6-azaspiro[4.5]dec-8-ene scaffold could also interact with G-protein coupled receptors (GPCRs) and may hold potential for the treatment of central nervous system (CNS) disorders.

Furthermore, spiroindole and spirooxindole derivatives, which share structural similarities, have been investigated as potential anti-glioblastoma agents due to their lipophilicity and ability to cross the blood-brain barrier. researchgate.net Given the need for novel therapeutics that can effectively target brain tumors, this represents a significant avenue for future investigation. The unique conformation of the 6-azaspiro[4.5]dec-8-ene ring system may allow for novel interactions with biological targets that are inaccessible to other molecular shapes. enamine.net

Future research efforts should involve comprehensive biological screening of 6-Azaspiro[4.5]dec-8-ene hydrochloride and its derivatives against a wide range of biological targets. This will be crucial in uncovering its therapeutic potential and identifying lead compounds for drug development.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of novel derivatives of 6-Azaspiro[4.5]dec-8-ene hydrochloride.

ML models can be trained on existing chemical and biological data to predict a wide range of molecular properties, including bioactivity, toxicity, and physicochemical characteristics. nih.govnih.gov This predictive capability can be used to virtually screen large libraries of potential 6-azaspiro[4.5]dec-8-ene derivatives, prioritizing the synthesis and testing of compounds with the most promising profiles. nih.gov This approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. jscholaronline.org

Furthermore, AI can play a crucial role in addressing challenges in organic synthesis. nih.gov Retrosynthesis prediction models, powered by machine learning, can help chemists devise efficient synthetic routes for complex molecules like 6-azaspiro[4.5]dec-8-ene and its analogs. nih.gov AI can also contribute to the automation of chemical synthesis, further streamlining the drug development process. nih.gov

The integration of AI and ML into the research workflow for 6-Azaspiro[4.5]dec-8-ene hydrochloride will enable a more rational and efficient exploration of its chemical space, ultimately accelerating the discovery of new therapeutic agents.

Exploration of New Material Science Frontiers for Spirocyclic Amines

The unique three-dimensional geometry of spirocyclic compounds makes them attractive building blocks for the creation of novel materials with tailored properties. sigmaaldrich.com The rigid framework of spirocycles allows for the precise spatial arrangement of functional groups, which can influence the macroscopic properties of the resulting materials. enamine.net

While the application of 6-Azaspiro[4.5]dec-8-ene hydrochloride in material science is a nascent field, the broader class of spirocyclic amines holds significant promise. The introduction of a spirocyclic center can be used to create innovative scaffolds for a variety of applications. enamine.net For instance, theoretical investigations into novel sila- and germa-spirocyclic imines suggest their potential relevance for electron-transporting materials due to their three-dimensionality and the presence of both nucleophilic and electrophilic centers. nih.gov

Future research could explore the incorporation of the 6-azaspiro[4.5]dec-8-ene unit into polymers or metal-organic frameworks (MOFs). The defined stereochemistry and rigidity of this scaffold could lead to materials with interesting optical, electronic, or porous properties. The amine functionality also provides a handle for further chemical modification, allowing for the fine-tuning of material characteristics. The exploration of these new frontiers in material science could unlock novel applications for spirocyclic amines beyond the realm of medicine.

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